molecular formula C12H13NO B13674634 5-(2,5-Dimethylphenyl)-3-methylisoxazole

5-(2,5-Dimethylphenyl)-3-methylisoxazole

Cat. No.: B13674634
M. Wt: 187.24 g/mol
InChI Key: PBAPPQOIPCBWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethylphenyl)-3-methylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a 2,5-dimethylphenyl group attached to the 5-position of the isoxazole ring and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring . Another approach involves the use of nitrile oxides and alkenes in a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-3-methylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-4-5-9(2)11(6-8)12-7-10(3)13-14-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPQOIPCBWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.